molecular formula C9H9ClF5N B2682333 (1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2253619-59-7

(1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride

Cat. No.: B2682333
CAS No.: 2253619-59-7
M. Wt: 261.62
InChI Key: WYNDCOYQZVAXQC-OGFXRTJISA-N
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Description

(1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a difluoroethanamine backbone with a trifluoromethyl-substituted phenyl group, making it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the difluoroethanamine backbone: This can be achieved through the reaction of a suitable difluoroalkyl halide with an amine under basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst.

    Coupling with the phenyl group: The final step involves coupling the difluoroethanamine intermediate with a phenyl group, which can be facilitated by palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethanone derivatives, while reduction can produce difluoroethanol derivatives.

Scientific Research Applications

(1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of (1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethanamine group can form hydrogen bonds and electrostatic interactions with target molecules, while the trifluoromethyl group enhances its lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1-phenylethanamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(4-Trifluoromethylphenyl)ethanamine: Lacks the difluoroethanamine backbone, affecting its reactivity and applications.

    2,2-Difluoro-1-(4-methylphenyl)ethanamine: Substitutes the trifluoromethyl group with a methyl group, altering its lipophilicity and biological activity.

Uniqueness

(1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride is unique due to the combination of the difluoroethanamine backbone and the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

(1R)-2,2-difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-1-3-6(4-2-5)9(12,13)14;/h1-4,7-8H,15H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNDCOYQZVAXQC-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(F)F)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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